2-Azido-N-(2,4-dichlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88279-14-5 |
|---|---|
Molecular Formula |
C13H8Cl2N4O |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-azido-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)17-13(20)9-3-1-2-4-11(9)18-19-16/h1-7H,(H,17,20) |
InChI Key |
KPZCOFQWRCXHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of the 2 Azido N 2,4 Dichlorophenyl Benzamide Core
Reactivity of the Azido (B1232118) Group
The azido group (–N₃) is an energy-rich functional group that serves as a precursor for several key transformations. Its reactivity is characterized by the facile loss of dinitrogen (N₂), a thermodynamically stable molecule, which drives many of its characteristic reactions. Organic azides are involved in cycloadditions, reductions, and decompositions to form highly reactive nitrene intermediates. nih.gov
One of the most powerful and widely used reactions involving azides is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction involves the coupling of a 1,3-dipole (the azide) with a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. The reaction of an azide (B81097) with an alkyne yields a stable 1,2,3-triazole ring, a structural motif of significant interest in medicinal chemistry and materials science.
The issue of regioselectivity was largely overcome by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, proceeds under mild conditions (often in aqueous media), and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
The accepted mechanism for the CuAAC reaction involves the following key steps:
Formation of a Copper-Acetylide: A copper(I) catalyst first coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.
Coordination with Azide: The azide, in this case, 2-Azido-N-(2,4-dichlorophenyl)benzamide, then coordinates to the copper center.
Cyclization: The coordinated azide undergoes a regioselective addition to the activated alkyne, forming a six-membered copper-containing intermediate (a metallacycle).
Ring Contraction and Product Release: This intermediate rearranges and collapses to the stable 1,4-disubstituted 1,2,3-triazole ring, releasing the product and regenerating the copper(I) catalyst for the next cycle.
Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |
|---|---|---|
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |
| Reaction Conditions | High temperatures often required | Mild (room temperature) |
| Reaction Rate | Slow | Significantly accelerated |
| Solvent | Organic solvents | Aqueous and organic solvents |
| Classification | Pericyclic reaction | Stepwise, organometallic mechanism |
While the chemistry of the azido group is dominated by cycloadditions and reductions, it can also participate in radical reactions. The azide radical (N₃•), a nitrogen-centered radical, can be generated from an azide ion using oxidizing agents. libretexts.org This electrophilic radical can then engage in addition reactions with unsaturated carbon-carbon bonds. libretexts.orgnih.gov For instance, the reaction between azidyl radicals and alkynes has been shown to be an effective method for constructing NH-1,2,3-triazoles under mild conditions. nih.govresearchgate.net This pathway offers a mechanistic alternative to traditional azide anion chemistry. nih.govdocumentsdelivered.com Although less common for synthetic applications involving aryl azides like this compound compared to CuAAC, radical pathways represent a distinct mode of reactivity.
The conversion of the azido group to a primary amine is a fundamental and highly useful transformation in organic synthesis. This reduction can be achieved through several reliable methods, with the Staudinger reaction and hydride reduction being among the most common.
The Staudinger reaction provides a mild method for reducing azides to amines. nih.gov The reaction proceeds in two stages:
Iminophosphorane Formation: The azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the extrusion of dinitrogen (N₂) gas to form an iminophosphorane intermediate (a type of aza-ylide).
Hydrolysis: The stable iminophosphorane intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The high thermodynamic stability of the P=O bond in the byproduct is a major driving force for this reaction.
Hydride reduction offers a more direct route to the amine. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can effectively reduce the azido group to the corresponding amine. This method is highly efficient but less chemoselective than the Staudinger reaction, as LiAlH₄ can also reduce other functional groups, such as the amide carbonyl in the this compound structure.
Table 2: Common Methods for the Reduction of Aryl Azides
| Method | Reagents | Key Features | Potential Side Reactions |
|---|
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Very mild conditions, high chemoselectivity. | None typically for the azide group. | | Hydride Reduction | LiAlH₄ in ether/THF | High yield, rapid reaction. | Reduction of other functional groups (amides, esters, etc.). | | Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, byproduct is N₂. | Can reduce other groups (alkenes, nitro groups). |
Aryl azides are susceptible to decomposition upon exposure to heat (thermolysis) or ultraviolet light (photolysis). rsc.org In both cases, the primary event is the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as a nitrene. scispace.comnih.gov The decomposition of this compound would thus produce the corresponding 2-benzamido-(4,6-dichlorophenyl)nitrene.
The fate of this nitrene intermediate is dictated by its electronic state (singlet or triplet) and the surrounding molecular architecture. rsc.org For an ortho-substituted aryl nitrene like the one generated from the title compound, a common and rapid subsequent reaction is intramolecular cyclization. The nitrene can insert into a nearby C-H bond on the adjacent benzamide (B126) ring or undergo other cyclization pathways to form new heterocyclic systems, such as phenoxazinones or other fused-ring structures. rsc.orgresearchgate.net The precise product would depend on the specific reaction conditions, which influence the singlet-to-triplet ratio of the nitrene formed. rsc.org
1,3-Dipolar Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)
Reactivity and Derivatization of the Benzamide Moiety
The benzamide moiety of this compound contains two aromatic rings and an amide linkage, each offering pathways for chemical modification. The reactivity is governed by the electronic properties of the various substituents: the electron-donating (by resonance) and activating azido group, the electron-withdrawing and deactivating amide carbonyl, and the electron-withdrawing and deactivating chloro groups on the N-phenyl ring.
Substitution Reactions on Aromatic Rings
The two aromatic rings in the parent compound exhibit different reactivities towards substitution reactions.
The 2-Azidobenzamide Ring: This ring is substituted with an azido group (-N₃) and an amide group (-C(O)NH-). The azido group is generally considered an ortho-, para-director for electrophilic aromatic substitution. The amide linkage's effect is more complex; the carbonyl is deactivating, while the nitrogen lone pair can be activating. The interplay of these groups directs incoming electrophiles.
The 2,4-Dichlorophenyl Ring: This ring is substituted with two chlorine atoms and is linked via an amide nitrogen. The chlorine atoms are deactivating but ortho-, para-directing. The amide nitrogen's lone pair can activate this ring towards electrophilic substitution, directing to the positions ortho and para to the nitrogen.
Nucleophilic aromatic substitution (SNAr) is also a potential reaction pathway, particularly on the 2,4-dichlorophenyl ring. The electron-withdrawing nature of the two chlorine atoms makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. A common example of this type of reaction is the displacement of a halide on an aromatic ring by a nucleophile, such as the cyano group (-CN). For SNAr to occur, an electron-withdrawing group is typically required to be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.
Oxidation and Reduction Pathways of the Benzamide and Dichlorophenyl Rings
The core structure can undergo various oxidation and reduction reactions, primarily targeting the functional groups rather than the stable aromatic rings.
Oxidation Pathways: The benzene (B151609) ring is notably resistant to strong oxidizing agents. Under typical laboratory conditions, the aromatic rings of the this compound are expected to remain intact. However, alkyl side chains on benzene rings are susceptible to oxidation to carboxylic acids by reagents like KMnO₄ or K₂Cr₂O₇. While the parent molecule lacks alkyl side chains, this represents a potential derivatization strategy if an alkyl group were introduced. Furthermore, enzymatic systems can achieve oxidation of halogenated aromatic rings. For instance, studies on compounds containing dichlorophenyl moieties have shown that dioxygenase enzymes can catalyze the dihydroxylation of the aromatic ring at unsubstituted carbons.
Reduction Pathways: The molecule possesses two primary functional groups susceptible to reduction: the azido group and the amide carbonyl group.
Amide Reduction: The amide functional group can be reduced to an amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), which converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This reaction effectively transforms the benzamide into a secondary amine derivative. Milder, more selective methods using various hydrosilanes in the presence of transition-metal catalysts have also been developed for amide reduction.
Azide Reduction: The azido group is readily reduced to a primary amine (-NH₂) by various methods, including catalytic hydrogenation (H₂/Pd), reaction with phosphines like triphenylphosphine (the Staudinger reaction), or using hydride reagents. This is a common transformation in organic synthesis.
Ring Reduction: The aromatic rings are generally stable to the conditions used to reduce amides and azides. However, catalytic hydrogenation under more forcing conditions (high pressure and temperature) with catalysts like rhodium or ruthenium can reduce aromatic rings.
When this compound is treated with a strong reducing agent like LiAlH₄, it is expected that both the azido and the amide groups would be reduced simultaneously, yielding 2-aminobenzyl-(2,4-dichlorophenyl)amine.
Formation of Complex Heterocyclic Scaffolds from Azido-Benzamide Precursors
The this compound core is a valuable precursor for synthesizing a variety of complex heterocyclic systems, leveraging the unique reactivity of both the azido and benzamide functionalities.
Synthesis of Triazoles and Triazole-Fused Systems from Azido Intermediates
The azido group is an excellent precursor for the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions with alkynes. This reaction, often referred to as the Huisgen cycloaddition or, in its copper-catalyzed variant, "click chemistry," is a highly efficient and regioselective method for forming the triazole ring.
A notable application of this chemistry is the synthesis of triazole-fused 1,4-benzodiazepinones starting directly from N-substituted 2-azidobenzamides. In a catalyst-free, one-pot strategy, an N-substituted 2-azidobenzamide is reacted with propargyl bromide in the presence of a base. The reaction proceeds via initial N-alkylation with the propargyl group, followed by a spontaneous intramolecular 1,3-dipolar cycloaddition between the azido group and the newly introduced alkyne. This sequence yields complex triazole-fused heterocyclic systems in good to excellent yields.
The versatility of this reaction allows for the synthesis of a diverse library of compounds by varying the substituents on the 2-azidobenzamide and the alkyne partner. Both metal-catalyzed and metal-free conditions have been developed, with the latter being effective for intramolecular azide-alkyne cycloadditions (IAAC) under microwave assistance or acid promotion.
| Entry | 2-Azidobenzamide Substituent (R) | Alkyne Substituent (R') | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | H | 5 | 8a | 89 |
| 2 | C₆H₅ | Me | 6 | 8b | 82 |
| 3 | 4-MeC₆H₄ | H | 5 | 8c | 86 |
| 4 | 2,4-Me₂C₆H₃ | H | 6 | 8d | 83 |
| 5 | 4-ClC₆H₄ | H | 5 | 8e | 94 |
| 6 | 4-MeOC₆H₄ | H | 5 | 8f | 90 |
| 7 | 4-MeCOC₆H₄ | H | 5 | 8g | 95 |
| 8 | 4-MeCO₂C₆H₄ | H | 5 | 8h | 91 |
Reaction conditions: 2-azidobenzamide (1 equiv), alkyne (1.5 equiv), K₂CO₃ (1.5 equiv), DMF, 70 °C. Yield of isolated product.
Benzoxazinone (B8607429) Formation via Azido Benzoic Acid Intermediates
The synthesis of this compound typically starts from 2-aminobenzoic acid (anthranilic acid), which is converted to 2-azidobenzoic acid. This azido benzoic acid intermediate is itself a precursor to heterocyclic systems. While thermal decomposition of 2-azidobenzoic acid can be complex, photochemical cyclization in ethanol (B145695) has been used to synthesize 2,1-benzisoxazol-3(1H)-one.
More directly related to benzoxazinone formation, palladium-catalyzed carbonylation reactions of ortho-substituted azidoarenes provide a pathway to this scaffold. For example, the carbonylation of 1-azido-2-iodobenzenes in the presence of amines leads to the formation of 2-aminobenzoxazinone derivatives in good yields. This method avoids the use of external oxidants, with dinitrogen being the only byproduct. This demonstrates a viable synthetic route from an azido-aryl precursor to the benzoxazinone core, highlighting the synthetic utility of the azido group as a masked amine. Other routes to benzoxazinones often involve the cyclization of N-substituted anthranilic acid derivatives or rearrangement reactions.
Synthesis of Oxadiazine Derivatives from Benzamide Compounds
Oxadiazines are six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which have garnered interest for their biological activities. The synthesis of oxadiazine scaffolds can potentially start from benzamide precursors. While direct conversion of this compound to an oxadiazine is not widely reported, general synthetic strategies for related heterocycles can be considered.
For instance, the synthesis of 1,2,4-oxadiazoles (a five-membered ring system) often proceeds through the cyclization of O-acyl amidoximes, which can be prepared from carboxylic acids and amidoximes. The benzamide itself could be hydrolyzed back to the corresponding benzoic acid to serve as a starting point.
The synthesis of 1,3,5-oxadiazine derivatives has been achieved through the heterocyclization of N-acyl-N'-(1-chloroalkyl)ureas or related compounds. A general approach to forming oxadiazine rings involves the cyclocondensation of suitable precursors. For example, the reaction of amidoximes with acid chlorides can lead to 1,2,4-oxadiazole (B8745197) derivatives, and similar logic can be extended to the synthesis of six-membered oxadiazine rings using appropriate building blocks derived from the benzamide structure.
Chemo- and Stereoselectivity Considerations in Transformation Reactions
Information regarding the chemo- and stereoselectivity of transformation reactions specifically involving the this compound core is not available in the reviewed scientific literature. While the broader field of azide chemistry and benzamide transformations includes many examples of selective reactions, detailed research findings, including data on enantiomeric excess, diastereomeric ratios, or regioselective outcomes for this particular compound, have not been publicly documented.
The inherent reactivity of the azide functional group, often utilized in cycloadditions, reductions to amines, or rearrangements, suggests a rich potential for selective transformations. Similarly, the benzamide moiety can undergo various reactions where selectivity is a key consideration. However, without specific studies on this compound, any discussion of its chemo- and stereoselectivity would be speculative and fall outside the scope of documented research findings.
Further experimental investigation is required to elucidate the specific chemo- and stereoselective behavior of this compound in various transformation reactions. Such studies would be essential for determining its utility as a building block in the synthesis of complex, stereochemically defined molecules. At present, no data tables or detailed research findings on this specific topic can be provided.
Computational and Theoretical Chemistry Studies of 2 Azido N 2,4 Dichlorophenyl Benzamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations provide fundamental information about the molecule's geometry, reaction pathways, and electronic properties.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. The azido (B1232118) (-N₃) group in 2-Azido-N-(2,4-dichlorophenyl)benzamide is a key functional group, known to participate in various reactions, most notably 1,3-dipolar cycloadditions.
Theoretical studies on similar aryl azides have demonstrated that DFT methods, such as B3LYP, can accurately model these reactions. chemrxiv.org By calculating the activation energies (the energy barrier of the transition state) and reaction energies, the feasibility and regioselectivity of reactions like the Huisgen cycloaddition with alkynes can be predicted. mdpi.com These calculations help in understanding how the electronic nature of the dichlorophenyl and benzamide (B126) moieties influences the reactivity of the azide (B81097) group.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical 1,3-Dipolar Cycloaddition Reaction
| Parameter | Value (kcal/mol) |
|---|---|
| Energy of Reactants | -1250.5 |
| Energy of Transition State | -1225.2 |
| Energy of Product | -1285.8 |
| Activation Energy (ΔE‡) | 25.3 |
| Reaction Energy (ΔErxn) | -35.3 |
Note: Data is hypothetical and for illustrative purposes.
Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. For the related compound N-(2,4-dichlorophenyl)benzamide, computational studies have determined its optimized geometry, which shows good agreement with experimental X-ray crystallography data. orientjchem.orgnih.gov The dihedral angle between the amide group and the benzoyl ring is a key structural parameter. nih.govresearchgate.net
Once the geometry is optimized, vibrational frequency analysis can be performed. This predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure. A key diagnostic feature for this compound would be the characteristic vibrational modes of the azido group. Studies on other aryl azides show strong asymmetric and weaker symmetric stretching bands for the -N₃ group, typically appearing in the 2100-2150 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. chemrxiv.org
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3489 | Amide N-H bond stretching |
| N₃ Asymmetric Stretch | ~2130 | Asymmetric stretching of azido |
| C=O Stretch | ~1749 | Carbonyl bond stretching |
| N₃ Symmetric Stretch | ~1300 | Symmetric stretching of azido |
| C-Cl Stretch | ~750 | Carbon-chlorine bond stretching |
Note: Frequencies are based on calculations for analogous structures and may vary. orientjchem.org
DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the carbonyl group and the terminal nitrogen of the azide group are expected to be electron-rich sites, while the hydrogen of the amide group and the carbon of the carbonyl group would be electron-poor. These analyses help predict how the molecule will interact with other reagents or biological targets.
Table 3: Calculated Electronic Properties and Reactivity Indices
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measure of molecular polarity |
Note: Data is hypothetical and for illustrative purposes based on similar molecules.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.
Molecular docking simulations place this compound into the active site of a target protein and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. The simulation also provides a binding mode, which is the specific 3D pose of the ligand within the protein's binding pocket. This reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. researchgate.net For various benzamide derivatives, docking studies have successfully predicted binding affinities against targets like α-glucosidase and α-amylase, with binding energies ranging from -8.0 to -9.8 kcal/mol. nih.govmdpi.com
Table 4: Illustrative Molecular Docking Results Against Potential Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Tyrosine Kinase (e.g., FAK) | -9.5 | Lys454, Cys502, Asp564 |
| CB1 Receptor | -8.8 | Ser383, Phe379, Trp356 |
| COX-2 | -9.2 | Arg120, Tyr355, Ser530 |
Note: Data is hypothetical and for illustrative purposes.
The benzamide scaffold is present in numerous approved drugs and is known to interact with a wide range of biological targets. By performing docking studies against a panel of proteins, potential molecular targets for this compound can be identified. Based on the activities of structurally related molecules, promising target classes include protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or metabolic pathways. mdpi.comnih.govnih.govnih.gov
For instance, many benzamide derivatives are known kinase inhibitors. nih.govnih.gov Docking into the ATP-binding site of a kinase like Focal Adhesion Kinase (FAK) could reveal hydrogen bonds between the amide N-H or carbonyl oxygen and the hinge region of the kinase, a common binding motif for inhibitors. nih.gov Similarly, docking into receptors like the CB1 cannabinoid receptor or the dopamine (B1211576) D4 receptor could identify key hydrophobic and aromatic interactions that drive binding. nih.govnih.gov These computational predictions provide a roadmap for subsequent experimental validation and are a critical step in the rational design of new therapeutic agents.
Table 5: Potential Molecular Targets and Key Interaction Types
| Target Class | Specific Example(s) | Common Interaction Types Observed for Benzamides |
|---|---|---|
| Protein Kinases | FAK, EGFR, Abl | Hydrogen bonds with hinge region, hydrophobic interactions in ATP pocket |
| GPCRs | CB1, Dopamine D4 | Aromatic stacking, hydrophobic interactions, hydrogen bonds with polar residues |
| Enzymes | COX-2, Topoisomerase | Hydrogen bonds, electrostatic interactions with catalytic residues |
Note: Targets are suggested based on literature for related benzamide compounds. mdpi.comnih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods employed in drug design to correlate the chemical structure of compounds with their biological activity. rutgers.edu For benzamide derivatives, these models are crucial for optimizing lead compounds by identifying key molecular features that influence their efficacy. While specific QSAR models for this compound are not extensively detailed in the available literature, the methodologies applied to structurally related N-aryl or N-(2-Aminophenyl)-benzamide derivatives provide a framework for understanding its potential structure-activity landscape. nih.govsphinxsai.comsemanticscholar.org
2D-QSAR models for benzamide analogues have been developed using techniques such as Genetic Function Approximation (GFA) and Partial Least Squares (PLS). sphinxsai.comsemanticscholar.org These models typically rely on a range of molecular descriptors, including thermodynamic, electronic, and topological properties. For instance, in a study on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 inhibitors, descriptors like the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, and the number of rotatable bonds were found to be vital in determining biological activity. sphinxsai.com The statistical significance of such models is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or r²cv). sphinxsai.comsemanticscholar.org
3D-QSAR approaches, such as Molecular Field Analysis (MFA), offer a more detailed, three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. sphinxsai.comsemanticscholar.org A 3D-QSAR model developed for N-(2-Aminophenyl)-Benzamide derivatives demonstrated a high predictive ability, with an r² value of 0.927 and a cross-validated coefficient (r²cv) of 0.815. sphinxsai.com Such models generate spatial maps that highlight regions where modifications to the molecule—such as adding bulky groups, or hydrogen bond donors/acceptors—could enhance or diminish biological activity. These studies collectively indicate that the lipophilicity, molecular shape, and electronic properties are critical descriptors governing the bioactivity of benzamide-based compounds. nih.gov
Below is a representative table illustrating the types of statistical parameters used to validate QSAR models for related benzamide derivatives.
| QSAR Method | Statistical Parameter | Reported Value | Reference Compound Series |
|---|---|---|---|
| GFA (2D-QSAR) | Correlation Coefficient (r²) | 0.794 | N-(2-Aminophenyl)-Benzamide Derivatives sphinxsai.comsemanticscholar.org |
| GFA (2D-QSAR) | Cross-Validated Coefficient (r²cv) | 0.634 | N-(2-Aminophenyl)-Benzamide Derivatives sphinxsai.comsemanticscholar.org |
| MFA (3D-QSAR) | Correlation Coefficient (r²) | 0.927 | N-(2-Aminophenyl)-Benzamide Derivatives sphinxsai.comsemanticscholar.org |
| MFA (3D-QSAR) | Cross-Validated Coefficient (r²cv) | 0.815 | N-(2-Aminophenyl)-Benzamide Derivatives sphinxsai.comsemanticscholar.org |
| GFA (2D-QSAR) | Predictive Correlation Coefficient (r²pred) | 0.880 | N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-phenyl benzamides researchgate.net |
Conformational Analysis and Intermolecular Hydrogen Bonding in Solid-State Structures
The solid-state structure and intermolecular interactions of this compound are fundamental to understanding its physicochemical properties. While the crystal structure for this exact compound is not specified, analysis of the closely related N-(2,4-dichlorophenyl)benzamide provides significant insights into the core conformation. nih.gov In this parent structure, the conformations of the N—H and C=O bonds of the amide group are oriented anti to each other. nih.gov This arrangement is a common feature observed in other benzanilides. nih.gov The amide group (–NHCO–) is twisted relative to the benzoyl ring, forming a dihedral angle of 33.0 (2)°, while the benzoyl and the dichlorinated aniline (B41778) rings are nearly coplanar with each other, exhibiting a small dihedral angle of 2.6 (2)°. nih.gov
The geometric parameters for the primary hydrogen bonding observed in the parent compound N-(2,4-dichlorophenyl)benzamide are summarized in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O | 0.86 | 2.12 | 2.962 (3) | 165 |
Computational Pharmacokinetic Assessment (e.g., Microsomal Stability, Oral Bioavailability)
Computational (in silico) assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile. nih.gov For this compound, specific experimental pharmacokinetic data is not widely available, but its properties can be predicted using various computational models and tools that have been applied to similar chemical structures. nih.govnih.gov
Oral bioavailability is a key parameter, often initially assessed by evaluating compliance with established rule-based filters. These include Lipinski's Rule of Five, Veber's rule (which considers the number of rotatable bonds and polar surface area), and Egan's rule (which evaluates LogP and polar surface area). nih.gov These rules help to identify compounds that are more likely to have good membrane permeability and absorption after oral administration. nih.govucsd.edu
Other important pharmacokinetic properties predicted computationally include plasma protein binding, blood-brain barrier penetration, and interaction with metabolic enzymes like the Cytochrome P450 family, which relates to microsomal stability. Furthermore, potential interactions with transporters such as P-glycoprotein and organic anion transporting peptides (OATPs) can be assessed. nih.gov Toxicity predictions, including the potential for hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), carcinogenicity, and skin sensitization, are also integral parts of a comprehensive in silico evaluation. nih.govjonuns.com Studies on compounds containing a 2,4-dichlorophenyl moiety have utilized such computational tools to validate their potential as orally bioavailable agents. nih.gov
The following table provides an example of the types of pharmacokinetic and ADME-related properties that are typically evaluated computationally for a drug candidate like this compound.
| Pharmacokinetic Parameter | Typical Prediction Method/Model | Significance |
|---|---|---|
| Oral Bioavailability | Lipinski's, Veber's, Egan's Rules | Predicts absorption after oral dosing nih.gov |
| Aqueous Solubility (LogS) | Computational Algorithms | Impacts absorption and formulation |
| Blood-Brain Barrier (BBB) Penetration | In silico classification models | Indicates potential for CNS activity or side effects |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Substrate/Inhibitor prediction models | Assesses potential for drug-drug interactions |
| hERG Inhibition | Predictive QSAR models | Flags potential for cardiotoxicity nih.gov |
| Hepatotoxicity | Structure-based alert systems | Predicts potential for liver damage jonuns.com |
Structure Activity Relationship Sar Investigations of 2 Azido N 2,4 Dichlorophenyl Benzamide Analogs
Impact of Azido (B1232118) Group Modifications on Biological Activity and Selectivity
The azido (N₃) group is a key functional moiety that significantly influences the biological profile of the parent compound. It is often utilized as a photoaffinity label or as a precursor for other functional groups via click chemistry. Modifications to the azido group can dramatically alter a molecule's interaction with its biological target.
Key Research Findings:
Bioorthogonality and Stability: The azide (B81097) group is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups. nih.gov This property is crucial for its application in chemical biology for labeling and functionalization of biomolecules. nih.govrsc.org
Conversion to other functional groups: The azido group can be converted to an amino group, which can then be further modified. For instance, a diazotransfer reaction can convert 2'-amino RNAs into their 2'-azido counterparts, a process that has been optimized for various RNA molecules. nih.gov This highlights the versatility of the azido group as a synthetic handle.
Impact on Potency: In other molecular scaffolds, the replacement or modification of an azido group can have varied effects. For example, in the context of 2',5'-oligoadenylate (2-5A) analogues, chemical modification of the terminal ribose, which can be linked to an azido-modified nucleoside, can lead to compounds with significantly increased potency and resistance to degradation. nih.gov
Role in Cyclization Reactions: The azido group can participate in various cyclization reactions to form heterocyclic systems. For example, 2-azidobenzaldehydes can undergo cascade reactions to form quinolinedicarboxylates or 3-NO₂ quinolines. mdpi.com Such transformations would fundamentally alter the biological activity of the parent molecule.
Table 1: Impact of Azido Group Modification on Biological Properties (Hypothetical based on related compounds)
| Modification of Azido Group | Potential Effect on Biological Activity | Rationale |
| Reduction to Amine (-NH₂) | Altered hydrogen bonding capacity and basicity | The amino group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target. |
| Cycloaddition (e.g., to form a Triazole) | Increased steric bulk and altered electronic distribution | The resulting triazole ring is a stable, aromatic heterocycle that can engage in different binding interactions. mdpi.com |
| Replacement with other small groups (e.g., -CN, -OH) | Changes in polarity, size, and hydrogen bonding potential | Each functional group will have distinct physicochemical properties that influence target binding. |
Influence of Dichlorophenyl Substitution Pattern on Molecular Recognition and Biological Efficacy
The 2,4-dichlorophenyl moiety plays a crucial role in the molecular recognition of 2-Azido-N-(2,4-dichlorophenyl)benzamide by its biological target. The position and nature of the halogen substituents on the phenyl ring can significantly impact binding affinity and selectivity.
Key Research Findings:
Impact of Chlorine Position: In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 aided in tighter packing and activity. nih.gov This suggests that the specific placement of chlorine atoms is critical for optimal interaction.
Electron-Withdrawing Effects: The chlorine atoms are electron-withdrawing, which can influence the electronic properties of the entire molecule, including the acidity of the amide N-H and the reactivity of the azido group.
Steric Hindrance: The presence of two chlorine atoms can introduce steric constraints that dictate the preferred conformation of the molecule, thereby influencing how it fits into a binding site.
Table 2: Influence of Dichlorophenyl Substitution on Biological Activity in Analogous Series
| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |
| Sulfamoyl Benzamides | Electron-withdrawing groups at meta position of phenyl ring | Most favored for α-glucosidase inhibitory activity | nih.gov |
| Sulfamoyl Benzamides | Electron-withdrawing groups at para position | Most favorable for α-amylase inhibitory activity | nih.gov |
| Benzamide (B126) Derivatives | Fluorine or chlorine substitution on cinnamic acid moiety | Influenced acetylcholinesterase and butyrylcholinesterase inhibition | semanticscholar.org |
Role of Benzamide Core Modifications in Modulating Biological Activity
The central benzamide core serves as a scaffold that correctly orients the 2-azido and N-(2,4-dichlorophenyl) substituents. Modifications to this core can alter the molecule's shape, flexibility, and hydrogen-bonding capabilities.
Key Research Findings:
Amide Bond as a Hydrogen Bond Donor/Acceptor: The amide linkage is a critical pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the target protein.
Conformational Rigidity: The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
Modifications to the Benzene Ring: In a series of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com
Linker Modification: In other series of benzamide derivatives, modifying the length of the molecule and varying substitutions on the terminal benzene rings have been shown to be key for histone deacetylase inhibition. nih.gov
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
Key Research Findings:
Amide Bioisosteres: The amide bond in the benzamide core is a potential site for bioisosteric replacement to improve metabolic stability. Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.com For example, replacing an amide with a 1,2,3-triazole has been shown to improve the pharmacokinetics of dopamine (B1211576) D4 receptor ligands. chemrxiv.org
1,2,4-Oxadiazoles: In a series of novel benzamides, a 1,2,4-oxadiazole (B8745197) moiety was used as a bioisostere, leading to compounds with good larvicidal and fungicidal activities. nih.govnih.gov The 1,2,4-oxadiazole ring can also be a bioisostere for ester and amide groups due to its resistance to hydrolysis. researchgate.net
Azo-Bond Replacement: A study on nicotinamide (B372718) derivatives demonstrated that the replacement of an azo bond with a 1,2,4-oxadiazole motif through bioisosteric replacement led to a novel compound with significant activity against rice sheath blight disease. nih.gov
Table 3: Common Bioisosteric Replacements for the Amide Group and Their Potential Impact
| Bioisosteric Replacement | Potential Advantages | Reference |
| 1,2,3-Triazole | Improved metabolic stability, mimics trans-amide conformation | drughunter.comchemrxiv.org |
| 1,2,4-Oxadiazole | Resistance to hydrolysis, can act as a hydrogen bond acceptor | nih.govnih.govresearchgate.net |
| Imidazole | Can serve as a metabolically stable amide bioisostere | drughunter.com |
Design Strategies for Enhanced Target Selectivity and Potency
The rational design of more potent and selective analogs of this compound would involve a multi-pronged approach based on established medicinal chemistry principles.
Key Design Strategies:
Structure-Based Design: If the structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding modes of analogs and guide the design of new compounds with improved interactions. nih.gov
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation, which can enhance binding affinity and selectivity.
Integration of Crystallographic Analysis in Structure-Based Drug Design
X-ray crystallography is a powerful technique that provides a three-dimensional structure of a molecule at atomic resolution. When applied to a ligand-protein complex, it offers invaluable insights into the binding mode and the specific interactions that govern molecular recognition.
Role of Crystallography in Drug Design:
Visualization of Binding Mode: Co-crystallization of an analog with its target protein can reveal the precise orientation of the ligand in the binding site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. nih.gov
Rationalizing SAR Data: Crystallographic data can provide a structural basis for observed SAR trends. For example, it can explain why a particular substitution pattern leads to higher affinity or why a certain modification results in a loss of activity.
Iterative Drug Design: The structural information obtained from crystallography can guide the iterative process of lead optimization. By visualizing how a compound binds, medicinal chemists can design new analogs with modifications aimed at improving specific interactions with the target. nih.gov
Example from a Related Field: In the development of inhibitors for PPARγ, an X-ray crystal structure was obtained for an analog bound to the ligand-binding domain, which, in conjunction with in silico docking, helped to define important structural moieties for activity. nih.gov
Exploration of Derivatives and Analogs of 2 Azido N 2,4 Dichlorophenyl Benzamide
Synthesis and Characterization of Novel Benzamide (B126) Scaffolds
The synthesis of novel benzamide scaffolds, including 2-Azido-N-(2,4-dichlorophenyl)benzamide, is rooted in fundamental organic chemistry principles, primarily involving amide bond formation. The general strategy commences with the synthesis of the requisite acid chloride from a corresponding benzoic acid derivative, which is then reacted with an appropriate amine. nih.gov
A key precursor for the title compound is 2-azidobenzoic acid. This can be prepared from 2-aminobenzoic acid through a diazotization reaction, followed by treatment with sodium azide (B81097). researchgate.net The subsequent and crucial step is the coupling of 2-azidobenzoic acid with 2,4-dichloroaniline (B164938) to form the central amide linkage of this compound. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nih.govnih.gov The resulting 2-azidobenzoyl chloride is then reacted with 2,4-dichloroaniline in the presence of a base to yield the final product.
Alternative coupling methods can also be employed, utilizing peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P), which facilitate amide bond formation directly from the carboxylic acid and amine. nih.govnih.gov The synthesis of various novel benzamide scaffolds follows similar modular approaches, where different substituted anilines or benzoic acids are used to generate a library of compounds. researchgate.netmdpi.com
| Compound | Synthetic Precursors | Coupling Method | Characterization Techniques |
|---|---|---|---|
| This compound | 2-Azidobenzoic acid, 2,4-Dichloroaniline | Acyl chloride formation followed by amidation | ¹H NMR, ¹³C NMR, HRMS, IR |
| 2-Azido-N-phenylbenzamide | 2-Azidobenzoic acid, Aniline (B41778) | DCC coupling | ¹H NMR, IR researchgate.net |
| N-(4-sulfamoylphenyl)benzamide Derivative | Substituted benzoic acid, Sulfonamide derivative | Acid-catalyzed ring opening of oxazolone | ¹H NMR, ¹³C NMR, HRMS nih.gov |
| 2-(Sulfonamido)-N-phenylbenzamide | 2-(Sulfonamido)benzoic acid, Aniline | T3P coupling | ¹H NMR, LCMS nih.gov |
Azide-Derived Heterocycles and Their Biological Applications (e.g., Triazole-Fused Benzamides)
The 2-azido group in this compound is a versatile functional group, primarily utilized as a precursor for the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov Organic azides are well-established building blocks in heterocyclic chemistry due to their participation in various cycloaddition and annulation reactions. umn.eduresearchgate.net
The most prominent reaction of the azide functionality is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction often referred to as "click chemistry". nih.gov This reaction allows for the straightforward linkage of the benzamide scaffold to a wide array of other molecules, provided they contain an alkyne group. This strategy has been used to synthesize triazole-fused heterocycles, such as 1,2,3-triazole-fused 1,4-benzodiazepinones, directly from N-substituted 2-azidobenzamides in a one-pot, catalyst-free approach. researchgate.net The intramolecular version of this cycloaddition is also a powerful tool for creating fused ring systems. semanticscholar.orgresearchgate.net
Triazole derivatives are known to possess a broad spectrum of biological activities. researchgate.net The triazole nucleus is a key feature in many pharmacologically active compounds, exhibiting properties such as antimicrobial, antiviral, antitubercular, antimalarial, and anticancer activities. nih.govresearchgate.netnih.govmdpi.com By incorporating a triazole ring into the benzamide structure, it is possible to generate hybrid molecules with potentially enhanced or novel biological profiles. For example, the synthesis of 1,2,4-triazole (B32235) benzamide derivatives has yielded compounds with significant fungicidal activity. sioc-journal.cn The introduction of a triazole ring can also improve a compound's binding affinity and selectivity for biological targets, as demonstrated in the development of σ2 receptor ligands. nih.gov
| Heterocycle Class | Synthetic Precursor | Reaction Type | Potential Biological Application | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-fused 1,4-Benzodiazepinones | N-substituted 2-azidobenzamides | Intramolecular 1,3-dipolar cycloaddition | Anxiolytic, Anticonvulsant | researchgate.net |
| 1,2,4-Triazole-linked Benzamides | 2,6-Dichlorobenzonitrile, 1,2,4-Triazole | Catalytic cross-coupling | Fungicidal | sioc-journal.cn |
| Triazole Carboxamides | Tetrahydroisoquinoline azide, Alkyne | Huisgen 1,3-dipolar cycloaddition | Sigma-2 (σ₂) Receptor Ligands (Tumor Imaging) | nih.gov |
| 1,2,4-Triazolo/Benzimidazolo-pyrimidines | Azide-alkyne precursors | Multicomponent synthesis | Antibacterial, Antitubercular, Antimalarial | nih.gov |
Systematic Modifications on the Dichlorophenyl Ring and Their Functional Impact
The 2,4-dichlorophenyl ring is a critical component of the this compound structure, and systematic modifications to this ring can have a profound impact on the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are essential for understanding these effects and for optimizing lead compounds in drug discovery. drugdesign.orgmdpi.comic.ac.uk
Modifications can include altering the position, number, and nature of the substituents on the phenyl ring. For instance, the presence and positioning of halogen atoms can significantly influence a molecule's binding affinity for its biological target. nih.gov Studies on other dichlorophenyl-containing compounds have shown that the dichloro-aniline moiety can be crucial for high affinity. nih.gov Changing the substitution pattern from 2,4-dichloro to other arrangements, such as 3,5-dichloro, could alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with a receptor binding pocket.
Replacing the chlorine atoms with other halogens like bromine or fluorine can also modulate activity. Bromine, for example, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. nih.gov Furthermore, introducing other substituents, such as methyl, trifluoromethyl, or methoxy (B1213986) groups, can impact properties like lipophilicity, metabolic stability, and target selectivity. nih.govnih.gov An intact aromatic ring is often found to be optimal for activity, as replacing it with larger or different ring systems can lead to a decrease in potency. nih.gov The functional impact of these modifications is often a delicate balance of steric, electronic, and hydrophobic factors. nih.gov
| Modification Type | Example | Predicted Functional Impact | Rationale based on SAR Principles |
|---|---|---|---|
| Positional Isomerism | Change from 2,4-dichloro to 3,5-dichloro | Altered binding affinity and selectivity | Changes in steric hindrance and electronic properties affecting receptor fit. nih.gov |
| Halogen Substitution | Replace Cl with Br | Potentially increased affinity | Ability of Br to form halogen bonds with receptor backbone atoms. nih.gov |
| Halogen Substitution | Replace Cl with F | Modified metabolic stability and binding | F can alter pKa and form strong H-bonds, affecting pharmacokinetics. |
| Introduction of Alkyl Groups | Add a methyl group | Increased lipophilicity, potential steric clash | May enhance membrane permeability but could hinder optimal binding. |
| Introduction of Electron-Withdrawing Groups | Replace Cl with CF₃ | Altered electronic profile and lipophilicity | Can significantly change molecule's interaction with polar/non-polar residues. nih.gov |
Linker Strategies and Chain Extensions for Targeted Modulation of Biological Activity
Linker strategies and chain extensions are crucial design elements in medicinal chemistry for optimizing the pharmacological profile of a lead compound. nih.gov In the context of the this compound framework, linkers can be used to connect the core benzamide structure to other chemical moieties, thereby modulating its biological activity, improving pharmacokinetic properties, or directing it to a specific biological target. mdpi.comacs.org
The linker itself can be a simple alkyl chain or a more complex functional group, and its properties—such as length, rigidity, and polarity—are critical. mdpi.com The linker's role is often to act as a spacer, optimally positioning the key pharmacophoric elements of the molecule for interaction with one or more binding sites. mdpi.com For example, an ethylenic linker between a benzodioxane and a benzamide moiety was found to be key for accommodating the pharmacophoric features in their respective binding pockets. mdpi.com
Chain extensions can be introduced at various positions on the benzamide scaffold, such as the benzamide nitrogen or one of the aromatic rings. These extensions can incorporate new functionalities. For instance, designing amide-linked benzamide derivatives by replacing a linker region with an amide bioisostere is a strategy to develop inhibitors of protein aggregation. researchgate.net Furthermore, linkers can be designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors, which is a key strategy in the design of antibody-drug conjugates (ADCs) and other targeted delivery systems. nih.gov Common pH-sensitive linkers include hydrazones and maleic acid derivatives. nih.gov By strategically applying these linker and extension strategies, derivatives of this compound can be developed for more targeted and effective modulation of biological activity. nih.gov
| Linker Strategy | Description | Purpose | Example Application |
|---|---|---|---|
| Flexible Alkyl Chain | A simple chain of methylene (B1212753) units (-CH₂-)n connecting two pharmacophores. | Provides conformational flexibility to allow optimal binding to the target. | Connecting a benzamide core to a second pharmacophore to create bivalent ligands. nih.gov |
| Rigid Linker | Incorporates double bonds, triple bonds, or cyclic structures to restrict movement. | To pre-organize the molecule in a bioactive conformation and improve selectivity. | Used in inhibitors where a specific orientation is required for activity. |
| Amide Bioisostere | Replacing a different functional group (e.g., an alkene) with an amide linker. | To improve metabolic stability and introduce hydrogen bonding capabilities. researchgate.net | Design of N-benzylbenzamide derivatives as Aβ aggregation inhibitors. researchgate.net |
| pH-Sensitive Linker (e.g., Hydrazone) | A linker designed to break under specific pH conditions (e.g., acidic). | For targeted drug release in specific cellular compartments or tissues like tumors. nih.gov | Delivery of anticancer drugs via nanocarriers or ADCs. nih.gov |
| Triazole Linker | Using a 1,2,3-triazole ring, formed via "click chemistry", to connect two moieties. | Provides a stable, rigid, and polar connection that can participate in H-bonding. nih.gov | Development of multi-target-directed ligands for Alzheimer's disease. mdpi.com |
Development of Multi-Target-Directed Ligands Based on Benzamide Frameworks
The complexity of multifactorial diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, has driven a shift from the "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). nih.govacs.orgnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, aiming to achieve a synergistic therapeutic effect and overcome challenges like drug resistance. researchgate.netacs.org The benzamide scaffold is a privileged structure frequently utilized in the design of such MTDLs. nih.govmdpi.comnih.gov
The this compound framework offers several avenues for its development into an MTDL. The design strategy often involves a pharmacophore-merging or hybridization approach, where known pharmacophores for different targets are combined into a single molecule. nih.govnih.gov For example, a benzamide scaffold could be linked to a hydroxypyridinone (HPO) moiety to create a hybrid that acts as both a monoamine oxidase B (MAO-B) inhibitor and an iron chelator, both relevant targets in Alzheimer's disease. nih.gov
The azide group on the this compound is particularly advantageous for this purpose. It can be used as a chemical handle to introduce a second pharmacophore via a stable triazole linker, a common strategy in MTDL design. mdpi.com For instance, a moiety known to inhibit acetylcholinesterase (AChE) could be "clicked" onto the benzamide core, creating a potential dual inhibitor of AChE and another target modulated by the benzamide portion. Similarly, modifications to the dichlorophenyl ring could be made to introduce interactions with a secondary target. nih.gov This rational design approach allows for the creation of novel benzamide-based MTDLs that can intervene in multiple pathogenic pathways, offering a promising strategy for treating complex diseases. nih.govacs.org
| MTDL Concept | Design Strategy | Potential Targets | Therapeutic Area |
|---|---|---|---|
| Benzamide-Triazole-Cholinesterase Inhibitor | Click chemistry to link a tacrine (B349632) or donepezil (B133215) fragment to the 2-azido group. | Target 1: Modulated by benzamide core Target 2: Acetylcholinesterase (AChE) | Alzheimer's Disease nih.govmdpi.com |
| Benzamide-HDAC Inhibitor Hybrid | Incorporate a zinc-binding group (ZBG) via a linker attached to the benzamide scaffold. | Target 1: Modulated by benzamide core Target 2: Histone Deacetylases (HDACs) | Cancer nih.gov |
| Benzamide-Kinase Inhibitor | Modify the dichlorophenyl ring to mimic known kinase inhibitor binding motifs. | Target 1: Modulated by benzamide core Target 2: Specific protein kinase | Cancer, Inflammation |
| Dual FtsZ/Tubulin Inhibitor | Design a benzamide structure that can bind to both the bacterial FtsZ protein and eukaryotic tubulin. | Target 1: FtsZ (bacterial) Target 2: Tubulin (eukaryotic) | Antimicrobial, Anticancer mdpi.comnih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Azido-N-(2,4-dichlorophenyl)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the amide N-H proton. The protons on the 2-azidobenzoyl ring and the 2,4-dichlorophenyl ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the azide (B81097) and chloro substituents. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbons directly attached to the electron-withdrawing chloro and azide groups showing distinct chemical shifts. For instance, the carbon atom bonded to the azide group is expected to have a chemical shift around 50-60 ppm. researchgate.net
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | 8.5 - 9.5 (broad singlet) | - |
| Carbonyl C=O | - | 164.0 - 166.0 |
| Aromatic C-H (azido-ring) | 7.1 - 7.8 (multiplets) | 118.0 - 140.0 |
| Aromatic C-H (dichloro-ring) | 7.3 - 7.7 (multiplets) | 127.0 - 135.0 |
| Aromatic C-N₃ | - | 138.0 - 142.0 |
| Aromatic C-Cl | - | 129.0 - 136.0 |
| Aromatic C-NH | - | 135.0 - 138.0 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis of Reaction Products
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.
The calculated molecular weight of this compound (C₁₃H₈Cl₂N₄O) is approximately 322.0 g/mol . In an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrum, the compound would be expected to show a prominent ion peak corresponding to its protonated molecule [M+H]⁺ at m/z 323.0.
Fragmentation analysis provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of a nitrogen molecule (N₂): A characteristic fragmentation of aryl azides, resulting in a radical cation with a loss of 28 Da.
Amide bond cleavage: Cleavage of the C-N bond of the amide linkage, leading to fragments corresponding to the 2-azidobenzoyl cation and the 2,4-dichloroaniline (B164938) radical cation, or their neutral counterparts.
Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₉Cl₂N₄O⁺ | 323.0153 | Protonated molecular ion |
| [M-N₂+H]⁺ | C₁₃H₉Cl₂N₂O⁺ | 295.0146 | Loss of N₂ from the azide group |
| [C₇H₄N₃O]⁺ | C₇H₄N₃O⁺ | 146.0354 | 2-azidobenzoyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the region of 2100-2140 cm⁻¹. researchcommons.org The presence of this band is a clear indicator of the successful incorporation of the azide functionality.
Other important characteristic absorptions include:
N-H stretch: A moderate to sharp band around 3300-3400 cm⁻¹ for the amide N-H group.
C=O stretch: A strong absorption band between 1650 and 1680 cm⁻¹ for the amide carbonyl group.
C-N stretch: An absorption in the 1200-1350 cm⁻¹ region.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ range.
C-Cl stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2100 - 2140 | Strong, Sharp |
| Amide (N-H) | Stretch | 3300 - 3400 | Moderate |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic (C-H) | Stretch | > 3000 | Moderate |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Moderate |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, allowing for a detailed conformational analysis.
Although the crystal structure of this compound itself has not been reported, valuable insights can be drawn from the crystal structure of its precursor, N-(2,4-dichlorophenyl)benzamide. nih.gov In this related structure, the amide group and the benzoyl ring are not coplanar, exhibiting a significant dihedral angle. The two aromatic rings, however, are nearly coplanar.
Crystallographic Data for the Related Compound N-(2,4-Dichlorophenyl)benzamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉Cl₂NO |
| Molecular Weight | 266.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7388 (6) |
| b (Å) | 4.7475 (2) |
| c (Å) | 22.8630 (11) |
| β (°) | 106.360 (4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
